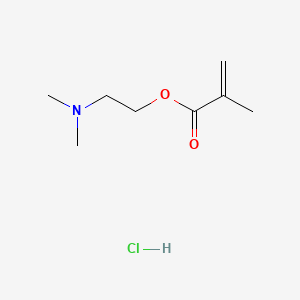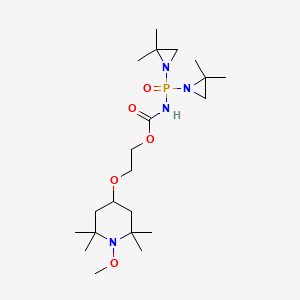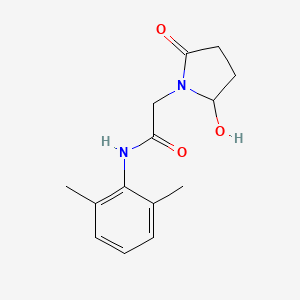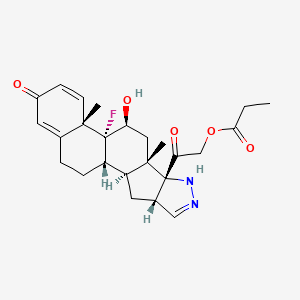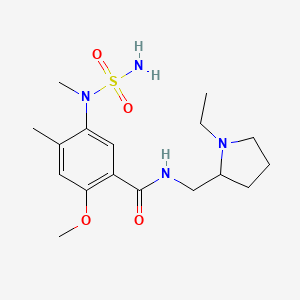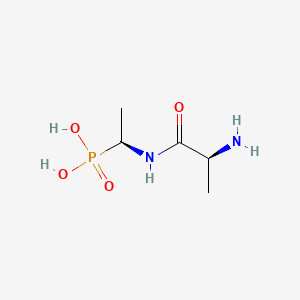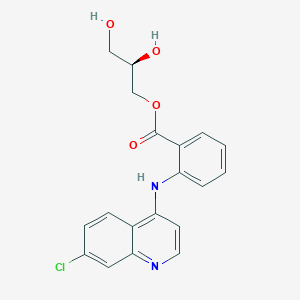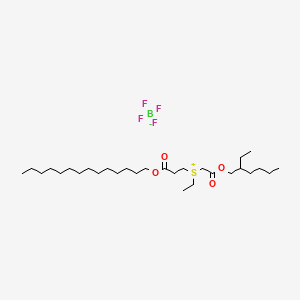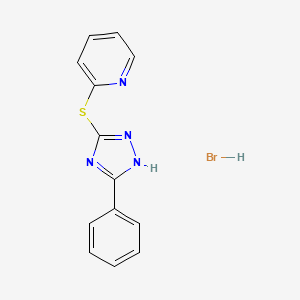
Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide is a chemical compound with the molecular formula C13H10N4S·HBr. It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a triazole ring substituted with a phenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide typically involves the reaction of 2-chloropyridine with 5-phenyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide or dimethyl sulfoxide, under reflux conditions. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hydrobromide group can be replaced by other nucleophiles.
Oxidation Reactions: The sulfur atom in the thio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions
Major Products Formed
Substitution: Formation of new pyridine derivatives with different substituents replacing the hydrobromide group.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrotriazoles
科学的研究の応用
Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism of action of Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival .
類似化合物との比較
Similar Compounds
- Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, hydrochloride
- Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, sulfate
- Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, nitrate
Uniqueness
Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly suitable for certain applications in medicinal chemistry and materials science .
特性
CAS番号 |
103654-43-9 |
|---|---|
分子式 |
C13H11BrN4S |
分子量 |
335.22 g/mol |
IUPAC名 |
2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine;hydrobromide |
InChI |
InChI=1S/C13H10N4S.BrH/c1-2-6-10(7-3-1)12-15-13(17-16-12)18-11-8-4-5-9-14-11;/h1-9H,(H,15,16,17);1H |
InChIキー |
UBVNRCHOYJZQIG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)SC3=CC=CC=N3.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dodecyl 5-dodecyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B15184139.png)
